molecular formula C9H8F3NO B567701 2-Methoxy-5-(trifluoromethyl)-3-vinylpyridine CAS No. 1374652-36-4

2-Methoxy-5-(trifluoromethyl)-3-vinylpyridine

Cat. No.: B567701
CAS No.: 1374652-36-4
M. Wt: 203.164
InChI Key: CEHQSXYDPVLMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-(trifluoromethyl)-3-vinylpyridine is a chemical compound with the molecular formula C9H8F3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group and the methoxy group in its structure imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(trifluoromethyl)-3-vinylpyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 3-picoline with trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(trifluoromethyl)-3-vinylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-Methoxy-5-(trifluoromethyl)-3-vinylpyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethyl)-3-vinylpyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(trifluoromethyl)aniline: Another trifluoromethylated compound with similar properties.

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in crop protection products.

    Trifluoromethyl ethers: Compounds with trifluoromethyl groups that exhibit unique chemical properties.

Uniqueness

2-Methoxy-5-(trifluoromethyl)-3-vinylpyridine is unique due to the combination of the ethenyl, methoxy, and trifluoromethyl groups in its structure. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

CAS No.

1374652-36-4

Molecular Formula

C9H8F3NO

Molecular Weight

203.164

IUPAC Name

3-ethenyl-2-methoxy-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H8F3NO/c1-3-6-4-7(9(10,11)12)5-13-8(6)14-2/h3-5H,1H2,2H3

InChI Key

CEHQSXYDPVLMHW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=N1)C(F)(F)F)C=C

Synonyms

5-(trifluoroMethyl)-2-Methoxy-3-vinylpyridine

Origin of Product

United States

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